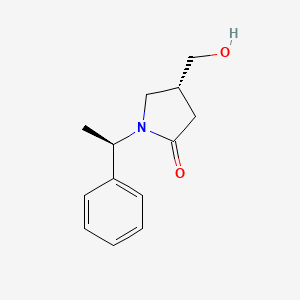

(R)-4-(羟甲基)-1-((R)-1-苯乙基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

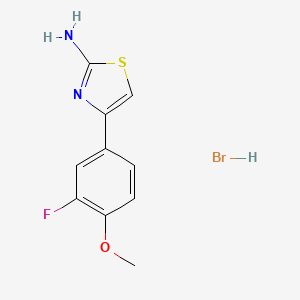

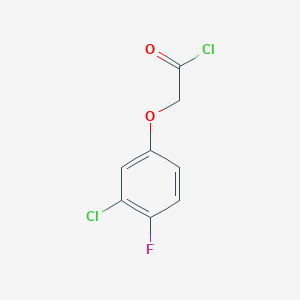

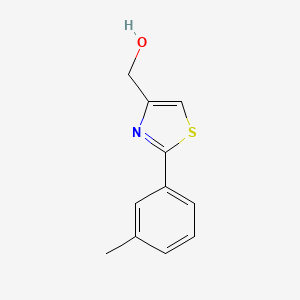

The compound "(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one" is a chiral pyrrolidine derivative that is of interest due to its potential as an intermediate in the synthesis of bioactive molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyrrolidine derivatives and their synthesis, structural determination, and physical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves asymmetric reactions to ensure the chirality of the resulting compound. For example, a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, was achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation . This method could potentially be adapted for the synthesis of "(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one" by modifying the starting materials and reaction conditions to introduce the phenylethyl group.

Molecular Structure Analysis

Structural determination of pyrrolidine derivatives is crucial for confirming the configuration of the chiral centers. Techniques such as NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS) are commonly used for this purpose . Single-crystal X-ray diffraction analysis can also provide detailed information about the molecular structure, as demonstrated in the synthesis of a different pyrrolidine derivative .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including transamination, which has been observed in enaminone derivatives of pyrrolidine . Understanding these reactions is important for further functionalization of the pyrrolidine core and for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be studied using a combination of experimental and theoretical methods. Spectroscopic techniques like FTIR, UV-Vis, and NMR provide information about the functional groups and electronic structure of the molecule . Quantum chemical calculations, such as density functional theory (DFT), can predict properties such as bond lengths, angles, HOMO and LUMO energies, and NLO properties . These studies are essential for understanding the behavior of the compound under different conditions and for predicting its reactivity.

科学研究应用

对映选择性催化

(R)-4-(羟甲基)-1-((R)-1-苯乙基)吡咯烷-2-酮及其衍生物被用于对映选择性催化。例如,从(R)-1-苯乙胺衍生的某些1,4-氨基醇被用作手性配体,用于(R)-1-苯乙胺对苯甲醛的对映选择性加成,从而高度选择性地产生手性二级醇(Asami et al., 2015)。

糖苷酶和肿瘤生长的抑制

从苯基甘氨醇合成的取代吡咯烷衍生物,如(2R,3R,4S)-2-({[(1R)-2-羟基-1-苯乙基]氨基}甲基)吡咯烷-3,4-二醇,已被发现抑制α-甘露糖苷酶活性。这些化合物还表现出对人类肿瘤细胞如胶质母细胞瘤和黑色素瘤的选择性抑制(Fiaux et al., 2005)。

结构和光谱分析

(R)-4-(羟甲基)-1-((R)-1-苯乙基)吡咯烷-2-酮参与与分子结构和光谱相关的研究。例如,其衍生物被用于合成分子,如3'-[(4-氟苯基)羰基]-5'-(羟甲基)-4’-苯基螺[吲哚-3,2'-吡咯烷]-2(1H)-酮,分析包括晶体结构和分子相互作用(Sharma et al., 2013)。

DNA和RNA双链稳定性

另一个应用涉及从(3R,4R)-4-(羟甲基)吡咯烷-3-醇合成N-(吡啶-1-基甲基)-(3R,4R)-4-(羟甲基)吡咯烷-3-醇。这些分子被纳入寡核苷酸中,形成插入核酸(INAs),影响DNA和RNA双链以及DNA三向交叉的稳定性(Filichev & Pedersen, 2003)。

量子化学计算

研究还包括对分子如2-((4-(羟甲基)苯基)(吡咯烷-1-基)甲基)酚进行量子化学计算和光谱研究,提供有关键长、二面角和热力学参数等分子性质的见解(Ulaş, 2021)。

磁性和光学性质

涉及2-(羟甲基)吡啶衍生物的镧系簇显示出磁性和光学性质。Dy(III)成员表现出单分子磁性行为,而Eu(III)类似物显示出红色光致发光,突显了该材料在光学和磁性应用中的潜力(Alexandropoulos et al., 2011)。

属性

IUPAC Name |

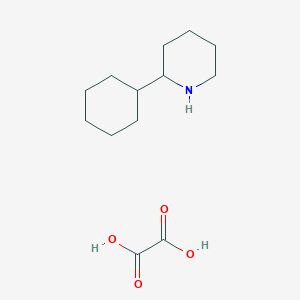

(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDSEXWGKAYROX-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540345 |

Source

|

| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190957-22-3 |

Source

|

| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)